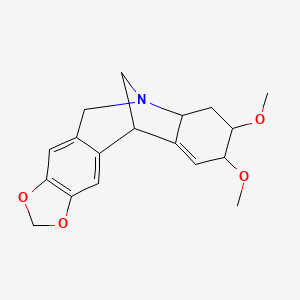
Manthine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Manthine is an organic compound that belongs to the class of organophosphorus compounds It is characterized by the presence of two methoxy groups attached to a phosphorus atom
Métodos De Preparación
The synthesis of Manthine typically involves several steps. One common method includes the reaction of phosphorus trichloride (PCl₃) with methanol to form O-methyl phosphorodichloridothioate. This intermediate is then reacted with methyl lye to produce O,O-dimethyl phosphorochloridothioate. Finally, the O,O-dimethyl phosphorochloridothioate is treated with sodium hydroxide and ammonium hydroxide to yield this compound .
Análisis De Reacciones Químicas
Manthine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur with halogens or other nucleophiles under appropriate conditions. The major products formed from these reactions depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
Manthine has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of certain pesticides and herbicides
Mecanismo De Acción
The mechanism of action of Manthine involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparación Con Compuestos Similares
Manthine can be compared with other organophosphorus compounds such as O,O-Dimethylphosphoramidothioate and O,O-Dimethylphosphorochloridothioate. While these compounds share similar structural features, this compound is unique due to its specific reactivity and applications. The comparison highlights its distinct properties and potential advantages in various applications .
Propiedades
Fórmula molecular |
C18H21NO4 |
|---|---|
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
15,16-dimethoxy-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.013,18]nonadeca-2,4(8),9,17-tetraene |
InChI |
InChI=1S/C18H21NO4/c1-20-15-5-12-13-8-19(14(12)6-16(15)21-2)7-10-3-17-18(4-11(10)13)23-9-22-17/h3-5,13-16H,6-9H2,1-2H3 |
Clave InChI |
RCRQUNONAXMKLF-UHFFFAOYSA-N |
SMILES |
COC1CC2C(=CC1OC)C3CN2CC4=CC5=C(C=C34)OCO5 |
SMILES canónico |
COC1CC2C(=CC1OC)C3CN2CC4=CC5=C(C=C34)OCO5 |
Sinónimos |
manthine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















